molecular formula C15H17NO2 B123009 3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one CAS No. 149916-73-4

3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one

Cat. No.: B123009
CAS No.: 149916-73-4
M. Wt: 243.3 g/mol
InChI Key: MMVRJMDLPUVFCS-UHFFFAOYSA-N
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Description

3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one is a synthetic organic compound belonging to the indolinone family This compound is characterized by its unique structure, which includes a hexynyl group attached to the indolinone core

Preparation Methods

The synthesis of 3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and alkynes.

    Reaction Conditions: The key step involves the coupling of the indole derivative with the alkyne under palladium-catalyzed conditions. This reaction is often carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.

Chemical Reactions Analysis

3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The hexynyl group can be substituted with other functional groups through reactions with halogens or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and bases like sodium hydroxide.

Scientific Research Applications

3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one has found applications in various scientific fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cellular pathways, it may interfere with signal transduction processes, leading to altered cellular responses.

Comparison with Similar Compounds

3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one can be compared with other indolinone derivatives, such as:

    1-Methyl-3-(1-hexynyl)-4-(benzyloxy)-1,2-dihydropyridine-2-one: This compound has a similar core structure but differs in the substituents, leading to distinct chemical and biological properties.

    Benzene, 1-(1-hexynyl)-3-methyl-: While this compound shares the hexynyl group, it lacks the indolinone core, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and potential for diverse applications.

Properties

IUPAC Name

3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-4-5-8-11-15(18)12-9-6-7-10-13(12)16(2)14(15)17/h6-7,9-10,18H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVRJMDLPUVFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1(C2=CC=CC=C2N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933801
Record name 3-(Hex-1-yn-1-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149916-73-4
Record name 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149916734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hex-1-yn-1-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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